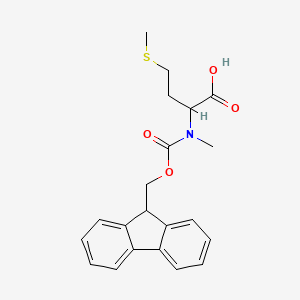

Fmoc-N-Me-D-Met-OH

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4-methylsulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO4S/c1-22(19(20(23)24)11-12-27-2)21(25)26-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18-19H,11-13H2,1-2H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPYUJXKMEJUAOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(CCSC)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Landscape of N Methylated Amino Acids in Modern Peptide Science

The modification of peptides through N-methylation, the substitution of a hydrogen atom with a methyl group on the amide nitrogen of the peptide backbone, is a widely used strategy to enhance the biological functions of peptides. researchgate.net This seemingly simple alteration can profoundly impact a peptide's properties, making N-methylated amino acids crucial components in the design of peptide-based therapeutics. researchgate.netpeptide.com

One of the most significant advantages of N-methylation is the increased resistance of peptides to enzymatic degradation. researchgate.netpeptide.compeptide.com Natural peptides are often susceptible to breakdown by proteases in the body, which limits their therapeutic potential. peptide.com The presence of an N-methyl group can hinder the binding of these enzymes, thereby prolonging the peptide's half-life in vivo. peptide.commdpi.com

Furthermore, N-methylation can enhance a peptide's bioavailability and cell permeability. researchgate.netcsic.es The introduction of a methyl group increases the lipophilicity of the peptide, which can facilitate its passage across cell membranes. scielo.org.mx This is a critical factor for the development of orally available peptide drugs, as many unmodified peptides are poorly absorbed through the intestine. peptide.com

From a structural standpoint, N-methylation imposes conformational constraints on the peptide backbone. mdpi.com This restriction of flexibility can lock the peptide into a specific three-dimensional shape, which can be advantageous for enhancing its binding affinity and selectivity for a particular biological target. peptide.comvulcanchem.com By influencing the peptide's conformation, researchers can fine-tune its biological activity. rsc.org

The table below summarizes the key impacts of N-methylation on peptide properties:

| Property | Impact of N-Methylation | Scientific Rationale |

| Enzymatic Stability | Increased | The N-methyl group sterically hinders protease binding, slowing degradation. researchgate.netpeptide.compeptide.com |

| Bioavailability | Increased | Enhanced lipophilicity improves absorption and cell permeability. researchgate.netpeptide.comscielo.org.mx |

| Conformational Rigidity | Increased | Restricted rotation around the peptide bond leads to a more defined 3D structure. mdpi.comvulcanchem.com |

| Receptor Affinity | Can be enhanced | A fixed conformation can lead to a better fit with the target receptor. peptide.com |

| Solubility | Can be increased | N-methylation can disrupt interchain hydrogen bonding, improving solubility in some cases. peptide.commerckmillipore.com |

The Strategic Importance of Fmoc N Me D Met Oh in Peptide Design

Fmoc-N-Me-D-Met-OH is a specialized building block that combines several key features to offer unique advantages in peptide design. vulcanchem.com The "Fmoc" group (9-fluorenylmethoxycarbonyl) is a protecting group for the amine, the "N-Me" indicates N-methylation, "D-Met" signifies the D-enantiomer of the amino acid methionine, and "OH" denotes the carboxylic acid group available for peptide bond formation. vulcanchem.com

The incorporation of a D-amino acid provides an additional layer of resistance to enzymatic degradation. vulcanchem.com Proteases are highly specific for L-amino acids, the naturally occurring form, making peptides containing D-amino acids less susceptible to cleavage. vulcanchem.com

The N-methylation of this D-amino acid further enhances its stability and introduces the conformational constraints discussed previously. vulcanchem.com The combination of a D-amino acid and N-methylation creates a highly robust building block for designing peptides with improved pharmacokinetic profiles. vulcanchem.com

The methionine side chain, with its thioether group, offers unique properties and potential for further chemical modification. vulcanchem.com

The strategic use of this compound allows researchers to:

Enhance Metabolic Stability: The dual protection of the D-configuration and N-methylation significantly increases resistance to enzymatic breakdown. vulcanchem.com

Modulate Conformation: The N-methyl group restricts the peptide's flexibility, which can be crucial for achieving high receptor affinity and specificity. vulcanchem.com

Conduct Structure-Activity Relationship (SAR) Studies: By incorporating this modified amino acid, scientists can systematically investigate how specific structural changes influence a peptide's biological activity. scielo.org.mxvulcanchem.com This is a cornerstone of rational drug design.

Develop Peptidomimetics: This building block is valuable in the creation of peptidomimetics, which are compounds that mimic the structure and function of natural peptides but have improved drug-like properties. vulcanchem.comresearchgate.net

The following table outlines the key structural features of this compound and their functional implications:

| Structural Feature | Functional Implication in Peptide Synthesis |

| Fmoc Group | A base-labile protecting group that shields the N-terminus during synthesis, allowing for controlled, stepwise addition of amino acids. vulcanchem.com |

| N-Methyl Group | Reduces hydrogen bonding potential, increases lipophilicity, and restricts backbone conformation. mdpi.comvulcanchem.com |

| D-Methionine Core | Provides resistance to proteolysis and introduces a non-natural stereochemistry. vulcanchem.com |

| Carboxylic Acid Group | The reactive site for forming a peptide bond with the next amino acid in the sequence. vulcanchem.com |

| Thioether Side Chain | Offers a site for potential post-synthesis modification and contributes to the overall properties of the peptide. vulcanchem.com |

The Evolution and Importance of Fmoc Based Chemistry in Incorporating Modified Amino Acids

Established Solution-Phase Synthesis Protocols for this compound Precursors

Solution-phase synthesis offers a versatile platform for the preparation of N-methylated amino acid precursors. These methods often involve the protection of the amino and carboxyl groups, followed by N-methylation and subsequent deprotection steps to yield the desired this compound.

Optimized Reaction Conditions for N-Methylation Strategies

A common strategy for N-methylation involves the use of a suitable protecting group for the amine, followed by reaction with a methylating agent. One established method utilizes the N-benzyloxycarbonyl (Z) protecting group. The N-methylation of Z-protected amino acids can be achieved using sodium hydride and methyl iodide in tetrahydrofuran (B95107) (THF). cdnsciencepub.com For the methionine derivative, using only one mole of methyl iodide is sufficient. cdnsciencepub.com This approach has been shown to produce N-methylated amino acids in good yields with minimal racemization. cdnsciencepub.com

Another efficient solution-phase synthesis involves the use of N-nosyl-α-amino acid phenacyl esters, which can be methylated with diazomethane. nih.gov This method allows for the selective deprotection of either the carboxyl group or both the amino and carboxyl groups under mild conditions. nih.gov

The choice of solvent and base is crucial for optimizing reaction conditions. For instance, the methylation of N-benzyloxycarbonylamino acids has been successfully carried out in neat THF at room temperature, avoiding ester formation. cdnsciencepub.com

Protecting Group Strategies for Orthogonal Synthesis of this compound

Orthogonal synthesis relies on the use of protecting groups that can be removed under different conditions, allowing for selective deprotection of specific functional groups. acs.org In the context of this compound synthesis, a key strategy involves the use of protecting groups that are compatible with the base-labile Fmoc group. nih.gov

The Boc (tert-butyloxycarbonyl) group, which is acid-labile, and the Z (benzyloxycarbonyl) group, which is removed by hydrogenolysis, are common choices for orthogonal protection in peptide synthesis. masterorganicchemistry.com For the synthesis of this compound, a typical route would involve protecting D-methionine with a group such as Boc or Z, followed by N-methylation. Subsequent removal of the initial protecting group allows for the introduction of the Fmoc group.

The use of the 2-nitrobenzenesulfonyl (o-NBS) group is another effective strategy. nih.govresearchgate.net The o-NBS group activates the amino group for methylation and can be selectively removed to allow for the introduction of the Fmoc group. nih.govresearchgate.net

| Protecting Group | Removal Condition | Orthogonal to Fmoc | Reference |

| Boc | Acid (e.g., TFA) | Yes | masterorganicchemistry.com |

| Z (Cbz) | Hydrogenolysis (Pd/C, H₂) | Yes | masterorganicchemistry.com |

| o-NBS | Thiolysis (e.g., thiophenol and potassium carbonate) | Yes | nih.govresearchgate.net |

| Alloc | Palladium-catalyzed reaction | Yes | iris-biotech.de |

Solid-Phase Approaches for this compound Synthesis

Solid-phase synthesis offers several advantages over solution-phase methods, including simplified purification and the potential for automation. The Biron-Kessler method is a widely used solid-phase strategy for N-methylation. nih.govresearchgate.net This method, based on earlier work by Fukuyama and Miller and Scanlan, involves the use of the o-NBS protecting group to facilitate methylation. nih.govresearchgate.net

Utilization of 2-Chlorotrityl Chloride (2-CTC) Resin as a Temporary Carboxylic Acid Protecting Group

The 2-chlorotrityl chloride (2-CTC) resin is a highly effective solid support for the synthesis of Fmoc-N-methylated amino acids. nih.govresearchgate.netacs.org It serves as a temporary protecting group for the carboxylic acid, allowing for on-resin N-methylation. nih.govresearchgate.net The key advantage of the 2-CTC resin is the mild cleavage conditions required to release the final product, which helps to prevent racemization and other side reactions.

The general procedure involves anchoring the Fmoc-protected amino acid to the 2-CTC resin. nih.govrsc.org After Fmoc deprotection, the free amine is protected with o-NBS-Cl. nih.gov The resulting sulfonamide is then methylated. nih.gov Finally, the o-NBS group is removed, and the N-methylated amine is protected with the Fmoc group before cleavage from the resin. nih.gov An important feature of this approach is that the 2-chlorotrityl resin can be regenerated and reused after cleavage of the product. acs.org

Comparative Analysis of Alkylation Reagents for Stereospecific N-Methylation (e.g., Dimethyl Sulfate (B86663), Methyl Iodide)

The choice of alkylating agent is a critical factor in the N-methylation step. Dimethyl sulfate and methyl iodide are two commonly used reagents. nih.govresearchgate.net

A study comparing these two reagents in the solid-phase synthesis of Fmoc-N-Me-Thr(tBu)-OH and Fmoc-N-Me-βAla-OH on 2-CTC resin found that both reagents provided the desired products in high yield and purity. nih.govresearchgate.netcsic.esnih.gov However, in some solution-phase syntheses, dimethyl sulfate has been reported to be more effective than methyl iodide. researchgate.net For example, the N-methylation of certain amino acid derivatives was successful with dimethyl sulfate and sodium hydride, while initial attempts with methyl iodide were unsuccessful. researchgate.net

The reactivity of the methylating agent can influence the reaction conditions required. For instance, N-methylation of N-benzyloxycarbonylamino acids with methyl iodide is typically carried out at room temperature. cdnsciencepub.com In contrast, reactions with dimethyl sulfate may require different temperature and base conditions. google.com

| Alkylation Reagent | Key Characteristics | References |

| Dimethyl Sulfate | Highly effective, affordable, but toxic. wikipedia.org | nih.govresearchgate.netresearchgate.netgoogle.com |

| Methyl Iodide | Less hazardous than dimethyl sulfate but more expensive. wikipedia.org | cdnsciencepub.comnih.govresearchgate.netgoogle.com |

Chemoenzymatic Synthesis Routes for Enantiomerically Pure N-Methyl-D-Methionine Derivatives

Chemoenzymatic synthesis combines the selectivity of enzymes with the versatility of chemical reactions to produce enantiomerically pure compounds. While specific chemoenzymatic routes for this compound are not extensively detailed in the available literature, general principles of enzymatic reactions involving methionine and methylation can be considered.

Methionine metabolism involves transmethylation reactions where S-adenosylmethionine (SAM) acts as a methyl donor. cambridge.org Enzymes such as methyltransferases could potentially be harnessed for the specific N-methylation of D-methionine derivatives. rsc.org For instance, the enzyme SalL has been used for the chemoenzymatic synthesis of SAM analogs. rsc.orgnih.govnih.gov This enzyme catalyzes the reversible reaction between L-methionine and 5'-chloro-5'-deoxyadenosine (B559659) to form SAM. rsc.org While this enzyme naturally acts on L-methionine, enzyme engineering could potentially adapt it for D-isomers.

Another approach could involve the enzymatic resolution of a racemic mixture of N-methyl-methionine. This would entail synthesizing a racemic mixture of the N-methylated amino acid and then using a stereoselective enzyme to either specifically react with the D-enantiomer or the L-enantiomer, allowing for the separation of the desired D-form.

Further research into the substrate specificity of methyltransferases and other enzymes involved in amino acid metabolism is needed to develop efficient chemoenzymatic routes for the synthesis of enantiomerically pure N-methyl-D-methionine derivatives.

Integration into Solid-Phase Peptide Synthesis (SPPS) for N-Methylated Peptide Assembly

Solid-Phase Peptide Synthesis (SPPS) is the standard method for assembling peptide chains, and the integration of N-methylated amino acids like this compound requires special consideration due to their increased steric bulk. peptide.comresearchgate.net The N-methyl group hinders the approach of the incoming activated amino acid, often leading to incomplete or failed couplings, especially when coupling to another N-methylated residue. researchgate.net

Successful incorporation of these sterically hindered building blocks necessitates optimized coupling protocols and often involves double or even triple coupling cycles to ensure the reaction proceeds to completion. researchgate.net Monitoring the coupling reaction is also critical. Traditional ninhydrin (B49086) tests are ineffective for secondary amines like N-methylated residues; therefore, alternative methods such as the bromophenol blue test are employed to confirm the completion of the coupling step. peptide.com

Optimization of Coupling Efficiencies for Sterically Hindered N-Methylated Methionine Residues

The steric hindrance presented by the N-methyl group in this compound makes the formation of the peptide bond challenging. researchgate.net To overcome this, a variety of highly efficient coupling reagents have been developed and are employed to drive the reaction forward. Reagents are often used in excess to achieve high coupling yields. peptide.com

Key strategies for optimizing coupling efficiency include:

Use of High-Activity Coupling Reagents: Phosphonium and iminium/uronium salt-based reagents are particularly effective. HATU, PyAOP, and PyBOP, especially in the presence of an additive like HOAt, have demonstrated success in coupling sterically demanding N-methylated amino acids. peptide.comresearchgate.netbachem.com COMU, a third-generation uronium reagent, is also highly effective and offers a safer alternative to HOBt- or HOAt-containing reagents. bachem.com

In Situ Acid Halide Formation: The conversion of the Fmoc-N-methylated amino acid into a highly reactive acid chloride or fluoride (B91410) in situ can significantly improve coupling outcomes. researchgate.netnih.gov Reagents like bis(trichloromethyl) carbonate (BTC) or TFFH are used for this purpose. researchgate.netnih.gov

Optimized Reaction Conditions: Extended coupling times and sometimes elevated temperatures are necessary to ensure complete acylation of the sterically hindered N-terminal amine. vulcanchem.com The choice of base is also crucial, with non-nucleophilic bases like DIPEA being standard. peptide.combachem.com

Table 1: Coupling Reagents for N-Methylated Amino Acids

| Reagent Class | Examples | Efficacy with N-Methylated Residues | Reference |

| Phosphonium Salts | PyAOP, PyBOP, BOP | Highly effective, especially for coupling two N-methylated residues. researchgate.netbachem.compeptide.com | researchgate.netbachem.compeptide.com |

| Iminium/Uronium Salts | HATU, HCTU, TCTU, COMU | HATU and COMU are very effective. merckmillipore.compeptide.combachem.com HBTU and HCTU are less effective. peptide.com | merckmillipore.compeptide.combachem.com |

| Acid Halide Formers | BTC (Triphosgene), TFFH | Forms highly reactive acid chlorides/fluorides, excellent for hindered couplings. researchgate.netnih.govgoogle.com | researchgate.netnih.govgoogle.com |

| Other | BOP-Cl, PyBroP | Reported as effective for N-methyl amino acid coupling. peptide.comgoogle.com | peptide.comgoogle.com |

Mitigation of Undesired Side Reactions in Fmoc SPPS when Incorporating Methionine and its N-Methylated Analog

The incorporation of methionine and its N-methylated derivatives into peptides using Fmoc-SPPS can be accompanied by several undesired side reactions. Careful selection of synthetic conditions and strategies is required to minimize these byproducts.

Methionine Oxidation: The thioether side chain of methionine is susceptible to oxidation, forming methionine sulfoxide (B87167) (Met(O)) or, less commonly, methionine sulfone (Met(O2)). iris-biotech.deiris-biotech.de This can occur during synthesis, cleavage, or purification. iris-biotech.deresearchgate.net The risk of oxidation increases with the residue's proximity to the C-terminus due to prolonged exposure to atmospheric oxygen. iris-biotech.de

Mitigation: Using scavenger cocktails during TFA cleavage is a primary strategy to prevent oxidation. researchgate.netsigmaaldrich.com Common scavengers include thioanisole, ethyl methyl sulfide (B99878) (EMS), and dithiothreitol (B142953) (DTT). sigmaaldrich.comthermofisher.com Performing cleavage and purification steps under an inert atmosphere (e.g., nitrogen) and using degassed solvents can also minimize oxidation. sigmaaldrich.com If oxidation occurs, the sulfoxide can often be reversed by treatment with reagents like ammonium (B1175870) iodide and dimethyl sulfide. iris-biotech.deresearchgate.net

Diketopiperazine (DKP) Formation: DKP formation is a common side reaction in SPPS, particularly at the dipeptide stage. acs.org It involves the intramolecular cyclization of the N-terminal amino group, leading to the cleavage of the dipeptide from the resin. iris-biotech.deacs.org N-alkylated amino acids, like N-methylated methionine, are particularly prone to inducing DKP formation because they favor the cis-amide bond conformation required for cyclization. acs.org

Mitigation: Strategies to suppress DKP formation include using sterically hindered resins like 2-chlorotrityl chloride (2-CTC) resin, which keeps the peptide chain further from the reactive N-terminus. researchgate.netacs.org The use of pre-formed dipeptide building blocks can bypass the susceptible dipeptidyl-resin intermediate. iris-biotech.de Alternative Fmoc-deprotection cocktails, such as those containing DBU and piperazine, have also been shown to reduce DKP formation compared to the standard piperidine/DMF solution. acs.org

Aspartimide Formation: This side reaction occurs when a peptide contains an aspartic acid (Asp) residue. iris-biotech.de The backbone amide nitrogen can attack the side-chain ester, forming a five-membered succinimide (B58015) ring (aspartimide). iris-biotech.deiris-biotech.de This process is catalyzed by the bases used for Fmoc deprotection and can lead to a mixture of byproducts, including α- and β-peptides and racemization at the Asp residue. iris-biotech.de While not a direct reaction of this compound, its presence in a sequence adjacent to an Asp-prone sequence (e.g., Asp-Gly) can be problematic. The conformational effects of the N-methyl group could potentially influence the rate of aspartimide formation.

Mitigation: The risk of aspartimide formation is sequence-dependent, being highest in Asp-Gly, Asp-Asn, and Asp-Ser sequences. iris-biotech.deacs.org Mitigation strategies include using dipeptide units like Fmoc-Asp(OtBu)-(Dmb)Gly-OH, where the Dmb group temporarily protects the backbone amide nitrogen. iris-biotech.de Using bulky side-chain protecting groups on the Asp residue or employing modified deprotection conditions (e.g., adding HOBt to the piperidine solution) can also help reduce this side reaction. iris-biotech.dechempep.com

Solution-Phase Peptide Coupling Methodologies Incorporating this compound

While SPPS is dominant, solution-phase synthesis remains a valuable technique, particularly for the large-scale production of shorter peptides or for fragment condensation strategies. Incorporating this compound in solution-phase synthesis presents similar challenges to SPPS, primarily related to the steric hindrance of the N-methyl group. uniurb.it

Coupling efficiencies are often lower, and require highly active coupling reagents like those used in SPPS (e.g., HATU, PyBOP). merckmillipore.combachem.com Careful control of stoichiometry, temperature, and reaction time is essential to maximize yield and minimize side reactions, including racemization. peptide.com One advantage of solution-phase synthesis is that intermediates can be purified at each step, potentially leading to a purer final product. However, the process is generally more labor-intensive than SPPS. researchgate.net Fragment condensation, where protected peptide segments are coupled in solution, is a powerful approach for synthesizing large proteins, and methodologies have been developed to incorporate N-methylated residues within these fragments. nih.gov

Strategies for Site-Specific and Sequential N-Methylation in Complex Peptide Structures

While the incorporation of pre-synthesized this compound is a direct method for site-specific methylation, other strategies exist for introducing N-methylation sequentially during or after peptide assembly. These methods offer flexibility, especially when the required methylated building block is not commercially available or is prohibitively expensive. springernature.comresearchgate.net

Two primary on-resin N-methylation strategies are:

The Fukuyama-Biron-Kessler Method: This is a popular multi-step, on-resin approach. acs.orgresearchgate.netacs.org

The N-terminal amine of the peptide-resin is first protected with an ortho-nitrobenzenesulfonyl (o-NBS) group.

The resulting sulfonamide is acidic enough to be deprotonated by a mild base, and the nitrogen is then alkylated using a methylating agent like methyl iodide or dimethyl sulfate. researchgate.netacs.org

Finally, the o-NBS protecting group is removed to liberate the N-methylated amine, allowing peptide chain elongation to continue. acs.orgnih.gov This method allows for the N-methylation of any desired amino acid residue at a specific position during SPPS. springernature.com

Reductive Amination: This method can be used to install a methyl group at the N-terminus of a completed peptide chain. nih.gov The N-terminal amine is treated with formaldehyde (B43269) in the presence of a reducing agent, such as sodium cyanoborohydride (NaBH(OAc)3), to form the N,N-dimethylated peptide. nih.gov While effective for N-terminal modification, this method is not suitable for introducing internal N-methyl groups.

These sequential methylation techniques, combined with the use of pre-made building blocks like this compound, provide peptide chemists with a versatile toolkit for designing and synthesizing complex, N-methylated peptides with tailored properties. springernature.comresearchgate.net

Table 2: Compound Names Mentioned in this Article

| Abbreviation / Trivial Name | Full Chemical Name |

| This compound | (2R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-4-(methylthio)butanoic acid |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate |

| PyAOP | (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate |

| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate |

| HOBt | 1-Hydroxybenzotriazole |

| HOAt | 1-Hydroxy-7-azabenzotriazole |

| BTC | Bis(trichloromethyl) carbonate (Triphosgene) |

| TFFH | Tetramethylfluoroformamidinium hexafluorophosphate |

| DIPEA / DIEA | N,N-Diisopropylethylamine |

| DBU | 1,8-Diazabicyclo[5.4.0]undec-7-ene |

| DMF | Dimethylformamide |

| TFA | Trifluoroacetic acid |

| DTT | Dithiothreitol |

| 2-CTC Resin | 2-Chlorotrityl chloride resin |

| o-NBS | ortho-Nitrobenzenesulfonyl |

Conformational and Stereochemical Impact of N Methyl D Methionine Residues in Peptides

Influence of N-Methylation on Peptide Backbone Conformation and Dynamics

N-methylation of a peptide backbone, such as at a D-methionine residue, introduces critical alterations to the local and global conformation. This simple modification can lead to enhanced therapeutic properties by modulating the peptide's structure. researchgate.net

One of the most significant effects of N-methylation is the modulation of the cis/trans isomerism of the tertiary amide bond formed. ub.edusioc-journal.cn In a standard secondary amide bond, the trans conformation is overwhelmingly favored energetically. However, N-methylation reduces the energy difference between the cis and trans isomers, increasing the population of the cis conformation. ub.edursc.org This shift allows the peptide to adopt conformations that would otherwise be inaccessible, potentially creating unique three-dimensional structures. ub.edu Studies on N-methyl-α,β-dehydroamino acids have shown that N-methylation is a promising tool to intentionally induce a cis amide bond configuration. nih.gov

This conformational flexibility is a key factor in the ability of N-methylated peptides to induce specific secondary structures, such as β-turns and γ-turns. nih.govacs.org By removing a hydrogen bond donor, N-methylation disrupts existing intramolecular hydrogen-bonding patterns, which can destabilize structures like α-helices and β-sheets but promote the formation of turn geometries. ub.edumdpi.com The steric hindrance from the methyl group also introduces local conformational rigidity, further guiding the peptide backbone into a turn-like structure. ub.edu For example, N-methylation has been shown to favor β-turn conformers in various peptide systems. nih.gov This ability to induce turns is crucial for creating peptides with specific receptor-binding topologies.

The table below summarizes the key conformational effects of N-methylation on a peptide backbone.

| Conformational Effect | Description | Impact on Peptide Structure |

| Cis/Trans Isomerism | Lowers the energy barrier between cis and trans amide bond configurations, increasing the likelihood of the cis isomer. ub.edusioc-journal.cnrsc.org | Allows access to unique backbone geometries not possible with standard peptide bonds. ub.edu |

| Hydrogen Bonding | Eliminates the amide proton, removing its capacity to act as a hydrogen bond donor. researchgate.netub.edu | Disrupts or alters intramolecular hydrogen bond networks, which can destabilize α-helices and β-sheets. mdpi.com |

| Steric Hindrance | The added methyl group introduces steric bulk, restricting the rotation around adjacent bonds. ub.edu | Induces local conformational rigidity and promotes the formation of turn structures like β-turns and γ-turns. ub.edunih.gov |

| Secondary Structures | The combination of altered hydrogen bonding and steric effects often leads to the formation of turn geometries. nih.govmdpi.com | Facilitates the creation of specific, folded structures necessary for biological activity and improved receptor selectivity. nih.gov |

Retention and Control of Stereochemical Integrity of D-Methionine During N-Methylation and Subsequent Peptide Assembly

Maintaining the stereochemical integrity of the α-carbon of D-methionine during its N-methylation and subsequent incorporation into a peptide is critical. Racemization or epimerization at this center would lead to a mixture of diastereomeric peptides, complicating purification and potentially altering biological activity.

The risk of racemization is a known concern during peptide synthesis, especially for N-methylated amino acids. acs.orgresearchgate.net The α-proton of an amino acid residue can be abstracted under basic conditions, which are often used during coupling steps, leading to epimerization. mdpi.com N-methylated amino acid esters are known to racemize more readily during saponification than their non-methylated counterparts. acs.org This is partly because, in N-substituted amino acids, the protective effect of a deprotonated N-H group is absent, making the α-C-H bond more susceptible to ionization. acs.org

Several synthetic strategies have been developed to mitigate this risk. One common approach involves N-methylation of an N-arylsulfonamide-protected amino acid ester under Mitsunobu conditions or via direct nucleophilic substitution on a solid support. ub.edu Another method uses silver oxide and methyl iodide in DMF at room temperature for the N-methylation of N-benzyloxycarbonyl amino acids, which has been shown to produce products with very low levels of racemization (0-1%). cdnsciencepub.com Studies have shown that the use of a chiral methyl group in the methylation of homocysteine to form methionine can proceed with a net retention of configuration. vaia.comaskfilo.com

During peptide assembly, the choice of coupling reagents and conditions is crucial. Coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) combined with N-hydroxysuccinimide (HONSu) have been shown to yield stereochemically pure products, even in the presence of salts that would otherwise promote racemization. researchgate.net The use of benzotriazole-based coupling reagents such as TBTU with a weak base is also employed to minimize racemization during the incorporation of N-methylated amino acids into a growing peptide chain. acs.org Careful selection of these synthetic parameters is paramount to ensure that the D-configuration of the methionine residue is preserved. mdpi.comnih.gov

The following table outlines methods and observations related to maintaining stereochemical control.

| Process | Method/Condition | Observation | Reference |

| N-Methylation | Silver oxide / methyl iodide in DMF at room temperature | Crude products contained 0-1% racemized material. | cdnsciencepub.com |

| N-Methylation | Ag(I)/TiO2-photocatalyzed reaction with methanol (B129727) | Smooth conversion with retention of optical purity confirmed by chiral GC/MS and NMR. | chemrxiv.org |

| Peptide Coupling | Mixed-anhydride activation in the presence of salts | Extensive racemization was detected. | researchgate.net |

| Peptide Coupling | N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ) or DCC/HONSu in the absence of salt | Essentially pure stereoisomeric products were obtained. | researchgate.net |

| Peptide Coupling | Coupling of Nα-methyl-Nα-o-NBS-D-phenylalanine to resin-bound leucine | No detectable racemization was observed by HPLC analysis. | acs.org |

Advanced High-Resolution Structural Elucidation of Peptides Containing N-Methyl-D-Methionine Residues

Determining the precise three-dimensional structure of peptides containing N-methyl-D-methionine is essential for understanding how this modification influences conformation and function. The primary techniques for this are Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

NMR Spectroscopy is a powerful tool for studying peptide conformation in solution, which often mimics the physiological environment. mdpi.com For peptides with N-methylated residues, NMR is particularly valuable for observing the cis/trans isomerization of the amide bond, as the two isomers give rise to distinct sets of signals. nih.gov One-dimensional (1D) and two-dimensional (2D) NMR experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy), can provide through-space distance constraints between protons, which are used to define the peptide's fold. nih.govchemrxiv.org For instance, NOE correlations between protons on neighboring side chains can confirm the formation of turn-like structures. acs.org The chemical shifts of the amide protons are also highly sensitive to the peptide's backbone conformation and hydrogen bonding patterns. mdpi.com Methionine's methyl group itself can be used as a sensitive probe, as its signal in 1H-13C correlation spectra can report on the local environment and conformational changes. researchgate.netnih.gov

X-ray Crystallography provides atomic-resolution structural information of peptides in their solid, crystalline state. escholarship.orgresearchgate.net This technique is instrumental in unambiguously determining the peptide's conformation, including bond angles, lengths, and the precise geometry of induced turns. nih.gov Crystal structures have confirmed that N-methylation can stabilize specific conformations, such as irregular geometries where one of the N-methyl groups adopts a cis amide configuration. nih.gov While obtaining suitable crystals can be a challenge, the resulting high-resolution structure provides a definitive snapshot of a stable, low-energy conformation of the peptide. researchgate.netnih.gov

Together, these high-resolution techniques provide a comprehensive picture of the structural consequences of incorporating N-methyl-D-methionine into a peptide, linking the chemical modification to its conformational and functional effects. nih.govnih.gov

Advanced Analytical Methodologies for Research on Fmoc N Me D Met Oh and Its Peptide Conjugates

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Enantiomeric Excess Determinationphenomenex.comnih.govsigmaaldrich.comnih.govnih.govlcms.cznsf.gov

Development of Reversed-Phase HPLC Protocols for Fmoc-N-Me-D-Met-OH and N-Methylated Peptide Analysisnih.govnih.govnsf.gov

Reversed-phase HPLC (RP-HPLC) is the most common mode of chromatography used for the purity assessment of Fmoc-amino acids and peptides. nih.govnih.gov The development of robust RP-HPLC protocols is crucial for separating the target compound from closely related impurities that may arise during synthesis.

For this compound and peptides containing N-methylated residues, typical RP-HPLC methods utilize C18 columns. nih.govroyalsocietypublishing.org Gradient elution is commonly employed to achieve optimal separation. A typical mobile phase system consists of an aqueous phase (A) containing a small percentage of an ion-pairing agent like trifluoroacetic acid (TFA) and an organic phase (B), usually acetonitrile (B52724) (ACN), also containing TFA. nih.govacs.org The gradient involves a gradual increase in the proportion of the organic phase to elute compounds based on their hydrophobicity.

The substitution of an amino acid with its N-methylated counterpart can influence its retention behavior in RP-HPLC. Studies have shown that N-methylation can lead to a decrease in retention time, which may be attributed to conformational changes in the peptide backbone that affect its interaction with the stationary phase. mdpi.com The development of a specific HPLC method for this compound would involve optimizing parameters such as the gradient profile, flow rate, and column temperature to ensure a sharp peak for the main compound and good resolution from any potential impurities. The purity of the crude product is often determined by integrating the peak area at a specific wavelength, typically 214 nm or 220 nm for peptide bonds. acs.orgmdpi.com

Table 1: Representative RP-HPLC Conditions for N-Methylated Peptide Analysis

| Parameter | Condition | Reference |

| Column | C18, 5 µm, 4.6 x 150 mm | nih.gov |

| Mobile Phase A | 0.1% TFA in H₂O | acs.org |

| Mobile Phase B | 0.1% TFA in 80% ACN/H₂O | acs.org |

| Gradient | Linear gradient (e.g., 10-90% B over 20 min) | acs.org |

| Flow Rate | 1.0 mL/min | nih.gov |

| Detection | UV at 214 nm or 220 nm | acs.orgmdpi.com |

| Temperature | 30 °C | acs.org |

Chiral Chromatography for Enantioseparation Studies of N-alpha-Fmoc Amino Acidslcms.cz

The enantiomeric purity of amino acid building blocks is of paramount importance in peptide synthesis, as the presence of the incorrect enantiomer can lead to diastereomeric peptide impurities that are difficult to separate and may have altered biological activities. phenomenex.com Chiral HPLC is a powerful technique for determining the enantiomeric excess (e.e.) of N-alpha-Fmoc amino acids. phenomenex.com The expected enantiomeric purity for commercially available Fmoc-protected amino acids is often greater than 99.0% e.e., with some applications requiring ≥99.8% e.e. phenomenex.com

Various chiral stationary phases (CSPs) are available for the enantioseparation of N-Fmoc amino acids. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have proven to be highly effective. phenomenex.comnih.gov For instance, Lux Cellulose-2 and Lux Cellulose-3 have demonstrated broad applicability in resolving a wide range of Fmoc-amino acids under reversed-phase conditions. phenomenex.com The mobile phase for chiral separations often consists of a mixture of an organic modifier like acetonitrile or methanol (B129727) and an acidic additive such as trifluoroacetic acid or formic acid. phenomenex.com

The elution order of the enantiomers can vary depending on the specific CSP and the analyte. For some Cinchona alkaloid-based zwitterionic and anion-exchanger type CSPs, the D-enantiomer of Nα-Fmoc amino acids has been observed to elute before the L-enantiomer. nih.gov The development of a chiral HPLC method for this compound would involve screening different CSPs and optimizing the mobile phase composition to achieve baseline separation of the D- and L-enantiomers.

Table 2: Chiral Stationary Phases for Nα-Fmoc Amino Acid Enantioseparation

| Chiral Stationary Phase Type | Example CSPs | Separation Principle | Reference |

| Polysaccharide-based | Lux Cellulose-1, Lux Cellulose-2, Chiralcel OD, Chiralpak AD | Chiral recognition based on interactions with the helical polymer structure. | phenomenex.comnih.gov |

| Cinchona Alkaloid-based | Quinine-based zwitterionic (ZWIX(+)) and anion-exchanger (QN-AX) | Ion-exchange and other chiral interactions. | nih.gov |

| Brush-type/Cyclodextrin | Not specified | Inclusion complexation and other interactions. | chromatographytoday.com |

| Crown Ether | Not specified | Host-guest complexation. | chromatographytoday.com |

Mass Spectrometry Techniques for Structural Confirmation and Comprehensive Impurity Profiling of N-Methylated Peptide Products (e.g., ESI-MS, LC-MS/MS)cat-online.combocsci.com

Mass spectrometry (MS) is an indispensable tool for the structural characterization of this compound and its corresponding peptide conjugates. It provides precise molecular weight information, which serves as a primary confirmation of the compound's identity. vulcanchem.com Electrospray ionization (ESI) is a soft ionization technique commonly coupled with MS for the analysis of polar molecules like peptides and amino acid derivatives, as it typically produces intact molecular ions (e.g., [M+H]⁺). nih.govrsc.org

Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of MS. This hyphenated technique is particularly powerful for analyzing complex mixtures, such as crude peptide synthesis products. nih.gov LC-MS allows for the identification of the desired product and the characterization of impurities, even those present at low levels. For instance, in the synthesis of N-methylated peptides, LC-MS can be used to identify byproducts resulting from incomplete reactions or side reactions.

Tandem mass spectrometry (MS/MS) provides further structural information by fragmenting the molecular ion and analyzing the resulting product ions. This fragmentation pattern can be used to confirm the amino acid sequence of a peptide. In the case of peptides containing this compound, MS/MS analysis would help to verify the presence and position of the N-methylated methionine residue within the peptide chain. The fragmentation of peptides in MS/MS typically occurs at the amide bonds, generating b- and y-type ions that reveal the sequence.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. nih.gov This level of precision is valuable for confirming the identity of novel compounds and for distinguishing between species with very similar nominal masses.

Advanced Spectroscopic Characterization for Conformational and Mechanistic Studies (e.g., Detailed NMR, Circular Dichroism)acs.orgresearchgate.net

Beyond purity and identity, understanding the three-dimensional structure or conformation of peptides is crucial, as it is intrinsically linked to their biological function. Advanced spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) are pivotal in these investigations.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the detailed structural elucidation of molecules in solution. vulcanchem.com For this compound, ¹H and ¹³C NMR spectra would confirm the presence and connectivity of all atoms in the molecule. vulcanchem.com In the context of peptides containing N-methylated residues, NMR is particularly valuable for studying their conformational preferences. N-methylation can influence the peptide backbone conformation by favoring a cis amide bond conformation, in contrast to the predominantly trans conformation found in non-methylated peptides. rsc.orgnih.gov Two-dimensional NMR experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy), can provide information about through-space proximities between protons, which helps to define the peptide's three-dimensional structure. rsc.orgpitt.edu However, conformational mobility can sometimes lead to broad peaks in NMR spectra, which may require running the experiments at different temperatures or in different solvents to obtain sharper signals. google.com

Derivatization Strategies for Enhanced Chromatographic Detection and Quantification of N-Methylated Amino Acidsroyalsocietypublishing.orgnih.govrsc.orgrsc.org

The analysis of amino acids, including N-methylated variants, can sometimes be challenging due to their low volatility or lack of a strong chromophore for UV detection. Derivatization is a chemical modification process used to convert the analyte into a derivative with improved analytical properties. actascientific.com This can enhance detectability, improve chromatographic separation, and increase volatility for gas chromatography (GC) analysis. actascientific.comnih.gov

For HPLC analysis, pre-column derivatization is a common strategy where the amino acids are reacted with a derivatizing agent before being introduced into the HPLC system. actascientific.comoup.com Several reagents are available for this purpose. For secondary amino acids like N-methylated amino acids, reagents that react with the secondary amine group are required. 9-fluorenylmethyl chloroformate (FMOC-Cl) is a well-known reagent that reacts with both primary and secondary amines to form highly fluorescent derivatives that are easily detectable. actascientific.com

Other derivatization reagents include:

o-Phthaldialdehyde (OPA) : This reagent is often used in combination with a thiol to derivatize primary amino acids. For the analysis of secondary amino acids, a two-step procedure can be employed where primary amines are first reacted with OPA, followed by derivatization of the secondary amines with a different reagent like FMOC-Cl. actascientific.com

Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) and its analogs, such as FDNP-Val-NH₂, are chiral derivatizing agents. nih.govresearchgate.net They react with amino acids to form diastereomers that can be separated on a standard reversed-phase column, allowing for the determination of enantiomeric purity without the need for a chiral column. nih.govresearchgate.net

Ethyl chloroformate (ECF) : This reagent can be used to derivatize amino acids for subsequent analysis by GC-MS. The resulting derivatives are more volatile and suitable for gas chromatography. nih.gov

The choice of derivatization strategy depends on the specific analytical challenge, the nature of the sample matrix, and the available instrumentation. For the sensitive quantification of this compound or its un-protected form in complex biological samples, a derivatization approach coupled with LC-MS/MS would likely provide the highest sensitivity and selectivity.

Table 3: Common Derivatization Reagents for Amino Acid Analysis

| Derivatizing Reagent | Abbreviation | Target Functional Group(s) | Detection Method | Key Advantage | Reference |

| 9-Fluorenylmethyl chloroformate | FMOC-Cl | Primary and Secondary Amines | Fluorescence, UV | Forms stable and highly fluorescent derivatives. | actascientific.comoup.com |

| o-Phthaldialdehyde | OPA | Primary Amines (in presence of a thiol) | Fluorescence | Rapid reaction, high sensitivity for primary amines. | lcms.czactascientific.com |

| Marfey's Reagent Analog (FDNP-Val-NH₂) | - | Primary and Secondary Amines | UV | Chiral reagent for enantiomeric separation on achiral columns. | nih.govresearchgate.net |

| Ethyl Chloroformate | ECF | Amines, Carboxylic Acids | GC-MS | Creates volatile derivatives for gas chromatography. | nih.gov |

Research on Bioactive Peptides and Peptidomimetics Incorporating Fmoc N Me D Met Oh

Design Principles for Enhancing Peptide Stability and Protease Resistance through N-Methylation

A primary obstacle in the clinical application of peptides is their rapid degradation by proteases. americanpeptidesociety.org N-methylation, the substitution of a hydrogen atom on the backbone amide nitrogen with a methyl group, is a well-established strategy to confer resistance to enzymatic cleavage. americanpeptidesociety.orgrsc.org

Steric Hindrance: The presence of the N-methyl group introduces steric bulk around the peptide bond, which can hinder the approach and binding of proteases. aralezbio.com This steric shield makes the peptide bond less accessible to the active site of proteolytic enzymes, thereby slowing down degradation.

Conformational Rigidity: N-methylation restricts the conformational freedom of the peptide backbone. peptide.com This is because the N-methyl group can disrupt the formation of intramolecular hydrogen bonds that are crucial for maintaining the specific conformations recognized by proteases. scielo.org.mx By stabilizing a conformation that is not a substrate for proteases, N-methylation enhances the peptide's stability. americanpeptidesociety.org

Disruption of Recognition Sites: Proteases often recognize specific amino acid sequences and conformations. americanpeptidesociety.org The introduction of an N-methyl group can alter the local conformation and electronic properties of the peptide backbone, disrupting these recognition sites and preventing enzymatic cleavage. americanpeptidesociety.orgscielo.org.mx

Research has consistently demonstrated the effectiveness of N-methylation in increasing the half-life of peptides. For instance, N-methyl scanning mutagenesis, a technique involving the systematic replacement of amino acids with their N-methylated counterparts, has been shown to dramatically increase resistance to proteolysis. nih.gov Studies on various peptides have reported a significant increase in stability against enzymes like trypsin and chymotrypsin (B1334515) upon N-methylation. nih.govresearchgate.net The incorporation of D-amino acids, such as the D-methionine in Fmoc-N-Me-D-Met-OH, further contributes to protease resistance as proteases are typically specific for L-amino acids. vulcanchem.com

Modulation of Bioavailability and Cell Permeability of Peptides via N-Methyl-D-Methionine Incorporation

Poor bioavailability, particularly low oral availability and limited cell permeability, is another significant hurdle for peptide-based drugs. peptide.com The incorporation of N-methylated amino acids like N-methyl-D-methionine can address these issues through several mechanisms.

Increased Lipophilicity: The N-methyl group increases the lipophilicity of the peptide. vulcanchem.comresearchgate.net This enhanced hydrophobicity can facilitate the passive diffusion of the peptide across cell membranes, which are lipid bilayers. vulcanchem.comcsic.es

Reduced Hydrogen Bonding Capacity: By replacing an amide proton with a methyl group, N-methylation reduces the peptide's capacity to form hydrogen bonds with the surrounding aqueous environment. peptide.comscielo.org.mx This "desolvation" effect can lower the energy barrier for the peptide to partition from the aqueous extracellular space into the lipidic cell membrane.

Improved Conformational Profile: N-methylation can induce a more compact and membrane-permeable conformation by restricting the peptide's flexibility. nih.gov Some studies suggest that specific conformations stabilized by N-methylation can favor passive diffusion across membranes. nih.gov

Table 1: Impact of N-Methylation on Peptide Properties

| Property | Effect of N-Methylation | Mechanism |

| Protease Resistance | Increased | Steric hindrance at the peptide bond, conformational rigidity, disruption of protease recognition sites. americanpeptidesociety.orgrsc.orgaralezbio.com |

| Cell Permeability | Increased | Increased lipophilicity, reduced hydrogen bonding capacity, induction of membrane-permeable conformations. vulcanchem.comresearchgate.netcsic.esnih.gov |

| Bioavailability | Increased | Enhanced stability against enzymatic degradation and improved absorption across biological membranes. peptide.comresearchgate.netsemanticscholar.org |

Structure-Activity Relationship (SAR) Studies and Rational Design of N-Methylated Peptides for Enhanced Biological Activity

While N-methylation offers significant advantages in terms of stability and bioavailability, its impact on biological activity must be carefully evaluated. Structure-activity relationship (SAR) studies are crucial for the rational design of N-methylated peptides to ensure that the desired therapeutic effects are maintained or even enhanced. scielo.org.mxnih.gov

The introduction of an N-methyl group can alter the peptide's conformation, which may affect its binding affinity to the target receptor. researchgate.net Therefore, the position of N-methylation is critical. N-methyl scanning, where each amino acid in a peptide sequence is systematically replaced with its N-methylated version, is a powerful tool to probe the importance of each residue's amide bond for biological activity. nih.gov

Identifying Key Interactions: SAR studies can help identify which amide protons are involved in essential hydrogen bonds for receptor binding. N-methylating these positions could lead to a loss of activity. researchgate.net Conversely, N-methylating positions where the amide proton is not critical for binding can improve pharmacokinetic properties without compromising efficacy. nih.gov

Optimizing Selectivity: In some cases, N-methylation can enhance the selectivity of a peptide for a specific receptor subtype. aralezbio.comnih.gov By fine-tuning the peptide's conformation, it is possible to favor binding to the desired target over off-target interactions.

Balancing Act: The design of N-methylated peptides is often a balancing act between improving stability and bioavailability while preserving or enhancing biological activity. nih.gov For example, a study on melanocortin peptides showed that while N-methylation increased metabolic stability, it also led to reduced biological activity in that specific case, likely due to the stabilization of an inactive conformation. nih.gov This highlights the context-dependent nature of N-methylation's effects.

Applications in Drug Discovery and Chemical Biology for Targeted Therapies

The unique properties conferred by the incorporation of this compound make it a valuable tool in drug discovery and chemical biology, particularly for the development of targeted therapies. chemimpex.com

Peptidomimetics: this compound is used in the synthesis of peptidomimetics, which are compounds that mimic the structure and function of natural peptides but have improved drug-like properties. vulcanchem.com By incorporating this modified amino acid, researchers can design molecules with enhanced stability, bioavailability, and target specificity.

Targeted Drug Delivery: Peptides are often used as targeting ligands to deliver cytotoxic agents or other therapeutic payloads specifically to cancer cells or other diseased tissues. The enhanced stability and bioavailability of peptides containing N-methyl-D-methionine can improve the efficiency of these targeted delivery systems.

Probing Biological Systems: In chemical biology, peptides containing N-methylated amino acids are used as molecular probes to study complex biological processes, such as protein-protein interactions. rsc.org The enhanced stability of these probes allows for more reliable and prolonged studies in biological environments.

The ability to synthesize peptides with tailored properties using building blocks like this compound is driving the development of a new generation of peptide-based therapeutics with the potential to address a wide range of diseases. chemimpex.com

Computational and Theoretical Investigations of N Methyl D Methionine Containing Systems

Molecular Dynamics Simulations and Extensive Conformational Sampling of N-Methylated Peptides

Molecular dynamics (MD) simulations have become a cornerstone for exploring the conformational landscape of peptides. The introduction of an N-methyl group on the peptide backbone eliminates the amide proton, a critical hydrogen bond donor. mdpi.com This single modification has profound consequences on the peptide's structure and dynamics, which MD simulations are uniquely suited to investigate.

Detailed Research Findings: MD simulations reveal that N-methylation restricts the available conformational space of the peptide backbone. The steric hindrance from the methyl group, combined with the loss of the N-H hydrogen bond donor capability, disrupts or modifies stable secondary structures like α-helices and β-sheets. mdpi.com In homochiral peptide sequences, N-methylation can induce a strong preference for a βVI-folded conformation, which features a cis amide bond preceding the N-methylated residue. researchgate.net Conversely, in heterochiral sequences, the effect can be less pronounced, with the peptide retaining a trans amide bond conformation. researchgate.net

Enhanced sampling techniques in MD, such as Replica Exchange Molecular Dynamics (REMD) and Gaussian accelerated Molecular Dynamics (GaMD), are often employed to overcome the high energy barriers between different conformational states and achieve comprehensive sampling. nih.govresearchgate.net These methods have been instrumental in studying cyclic and lariat (B8276320) peptides where N-methylation is a common strategy to improve membrane permeability. nih.govresearchgate.net Simulations show that N-methylation not only alters the backbone conformation but also influences the solvent-accessible surface area (SASA), which is directly correlated with properties like permeability. researchgate.net For linear peptides, studies have shown that N-methylating specific residues in a turn motif can stabilize β-hairpin structures. rsc.org The conformational flexibility of the N-methyl group itself can allow for better tolerance of bulky side chains in adjacent positions. rsc.org

| Solvent Exposure | Alters the solvent-accessible surface area (SASA), often shielding polar groups. | researchgate.net |

Quantum Chemical Calculations on the Electronic Structure and Reactivity of Fmoc-N-Me-D-Met-OH and its Derivatives

Quantum chemical (QC) calculations offer a powerful lens to examine the intrinsic electronic properties of molecules like this compound, providing data that is inaccessible through classical simulations or experiments alone. Methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are used to compute the molecule's optimized geometry, electronic charge distribution, frontier molecular orbitals (HOMO and LUMO), and reactivity indices. nih.gov

Detailed Research Findings: For a molecule like this compound, QC calculations can precisely determine bond lengths, bond angles, and dihedral angles of its lowest energy conformation. The analysis of the electronic structure reveals how the electron-withdrawing Fmoc group and the electron-donating N-methyl and thioether groups influence the charge distribution across the molecule. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.

Calculations would likely show that the HOMO is localized on the electron-rich regions, such as the fluorenyl ring of the Fmoc group or the sulfur atom of the methionine side chain, making these sites susceptible to electrophilic attack. Conversely, the LUMO would be distributed over the carbonyl carbons and the aromatic system, indicating these are the likely sites for nucleophilic attack. This information is crucial for predicting the reactivity of this compound in peptide synthesis and for understanding potential metabolic pathways of peptides containing this residue. While specific published QC data on this compound is scarce, the principles are well-established from studies on similar amino acid derivatives. researchgate.netresearchgate.net

Table 2: Hypothetical Quantum Chemical Properties of this compound (Calculated via DFT)

| Property | Predicted Value / Description | Significance |

|---|---|---|

| HOMO Energy | ~ -6.5 eV | Indicates electron-donating capability; likely localized on the fluorenyl or thioether moiety. |

| LUMO Energy | ~ -1.2 eV | Indicates electron-accepting capability; likely localized on the carbonyl and aromatic systems. |

| HOMO-LUMO Gap | ~ 5.3 eV | Reflects the molecule's chemical reactivity and stability. A larger gap implies higher stability. |

| Mulliken Charge on Sulfur | Negative (e.g., -0.2 e) | Indicates a nucleophilic character, relevant for potential side-chain modifications or oxidation. |

| Mulliken Charge on Carbonyl C | Positive (e.g., +0.5 e) | Indicates an electrophilic character, the primary site for peptide bond formation. |

| Dipole Moment | Moderate to High | Influences solubility and intermolecular interactions. |

In Silico Prediction of Physicochemical and Pharmacological Properties for N-Methylated Peptides (e.g., Membrane Permeability)

In silico models are vital for the early-stage assessment of drug-like properties, enabling the screening of large virtual libraries of compounds to prioritize candidates for synthesis. For N-methylated peptides, a primary focus of these predictions is membrane permeability, a critical factor for oral bioavailability and intracellular drug delivery. researchgate.netoup.com

Detailed Research Findings: The introduction of an N-methyl group into a peptide sequence directly impacts several key physicochemical descriptors used in predictive models. mdpi.comfrontiersin.org The most significant change is the reduction in the number of hydrogen bond donors (HBDs) by one for each methylation. researchgate.net This modification, inspired by highly permeable natural products like cyclosporin (B1163) A, can "shield" the polar amide backbone, reducing the desolvation penalty required for the peptide to enter the hydrophobic membrane core. oup.com

N-methylation also typically increases the lipophilicity of the peptide, which is quantified by parameters like the logarithm of the partition coefficient (LogP). mdpi.com While increased lipophilicity can improve membrane interaction, an optimal balance is necessary. Computational models, ranging from simple rule-based filters (like extensions of Lipinski's Rule of 5) to complex machine learning and deep learning algorithms, are used to predict permeability. oup.commdpi.com These models take into account properties such as molecular weight (MW), topological polar surface area (TPSA), the number of rotatable bonds (NRB), and LogP. mdpi.comfrontiersin.org Studies have shown that N-methylation often leads to a predicted increase in membrane permeability, a finding that has been experimentally corroborated using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA). researchgate.net

Table 3: Impact of N-Methylation on Physicochemical Descriptors and Predicted Permeability

| Physicochemical Descriptor | Change upon N-Methylation | Consequence for Permeability | Reference |

|---|---|---|---|

| Hydrogen Bond Donors (HBD) | Decreases | Favorable: Lowers the energy penalty for desolvation, enhancing passive diffusion. | researchgate.netoup.com |

| Topological Polar Surface Area (TPSA) | Decreases | Favorable: Lower TPSA is generally correlated with better membrane permeability. | frontiersin.org |

| Lipophilicity (LogP) | Increases | Generally Favorable: Enhances partitioning into the lipid bilayer, but must be balanced. | mdpi.com |

| Conformational Rigidity | Increases | Favorable: Reduces the entropic cost of adopting a membrane-compatible conformation. | researchgate.net |

| Intramolecular H-Bonding (IMHB) | Can promote IMHB | Favorable: "Chameleon-like" effect shields polar groups, presenting a hydrophobic exterior. | researchgate.net |

| Molecular Weight (MW) | Increases slightly (+14 Da) | Unfavorable: A minor increase, generally less impactful than the favorable changes. | mdpi.com |

Future Directions and Emerging Research Avenues in Fmoc N Me D Met Oh Chemistry

Development of Novel Protecting Group Strategies and Advanced Coupling Reagents for N-Methylated Amino Acids

The synthesis of peptides containing N-methylated amino acids, such as that derived from Fmoc-N-Me-D-Met-OH, presents considerable challenges due to the steric hindrance of the N-methyl group, which can impede coupling reactions. pnas.org To overcome these hurdles, researchers are actively pursuing innovative protecting group strategies and more potent coupling reagents.

A promising approach involves the use of the 2-chlorotrityl chloride (2-CTC) resin as a temporary protecting group for the carboxylic acid, which can be reused, making the synthesis more cost-effective. mdpi.comnih.gov Another strategy is the Biron-Kessler method, which utilizes 2-nitrobenzenesulfonyl (o-NBS) to protect the α-amino group, rendering the remaining NH group acidic and amenable to methylation. mdpi.comnih.gov The o-NBS group has also been employed in solution-phase synthesis to prepare Nα-methyl-Nα-o-NBS-α-amino acids, which can be directly used in Fmoc-based solid-phase peptide synthesis (SPPS), thereby streamlining the process. acs.org

The development of advanced coupling reagents is paramount for efficiently incorporating sterically hindered N-methylated amino acids. uni-kiel.de Onium-type reagents, such as HBTU, TBTU, and HATU, have proven effective, with HATU often showing faster reaction times and reduced epimerization. peptide.combachem.com Phosphonium reagents like PyAOP and PyBOP are also highly effective, particularly for coupling N-methylated amino acids. peptide.comuniurb.it More recently, COMU, an immonium-type reagent, has emerged as a safer and highly efficient alternative to HOBt- and HOAt-based reagents. bachem.com The development of such reagents is crucial for minimizing racemization and ensuring high yields in the synthesis of N-methylated peptides. uni-kiel.debachem.com

Interactive Table: Coupling Reagents for N-Methylated Amino Acids

| Reagent Class | Examples | Key Advantages |

|---|---|---|

| Onium (Aminium/Uronium) | HBTU, TBTU, HATU, COMU | High efficiency, reduced racemization (especially with additives), fast reaction times. peptide.combachem.com COMU offers improved safety and solubility. bachem.com |

| Phosphonium | BOP, PyBOP, PyAOP, PyBrOP | Highly effective for sterically hindered couplings, including N-methylated amino acids. uni-kiel.depeptide.combachem.com |

| Immonium | TOTT | Good results in couplings of sterically hindered or methylated amino acids, with low reported racemization levels. bachem.com |

| Imidazolium | CIP/HOAt | Effective for coupling sterically hindered α,α-dialkylated amino acids. uni-kiel.de |

| Carbodiimide | DCC, DIC | Commonly used, but can lead to racemization without additives like HOBt or CuCl2. peptide.com |

Chemo- and Regioselective Modifications of the Sulfur Moiety in N-Methyl-D-Methionine Residues within Peptides

The sulfur atom in the methionine side chain, including in its N-methyl-D-form, presents a unique site for chemical modification, offering a pathway to further functionalize peptides. Current research is focused on developing highly selective methods to modify this sulfur moiety without affecting other reactive groups within the peptide.

One innovative approach utilizes an oxaziridine-based reagent to form a sulfimide (B8482401) (S=N) linkage specifically at the methionine residue, even in the presence of other nucleophilic amino acids like cysteine. researchgate.net This method has shown promise for applications such as antibody-drug conjugation and chemoproteomic screening. researchgate.net Another strategy involves a base-promoted β-hydrosulfuration of ynamides, which has demonstrated high chemo-, regio-, and stereoselectivity for cysteine modification and shows potential for adaptation to methionine. acs.orgnih.gov The development of such precise modification techniques will expand the functional diversity of peptides containing N-methyl-D-methionine.

Advancements in Automated Synthesis Platforms for High-Throughput Production of N-Methylated Peptides

The increasing demand for N-methylated peptides in drug discovery and other fields necessitates the development of more efficient and automated synthesis platforms. nih.gov Modern automated peptide synthesizers offer precise control over reaction parameters, leading to improved synthesis efficiency and purity of complex peptides. creative-peptides.com However, the synthesis of peptides with intricate structures, including those with multiple N-methylations, remains a challenge. creative-peptides.com

Future advancements in this area will likely focus on several key aspects:

Optimized protocols: Developing specialized protocols for automated synthesizers that are tailored to the challenges of N-methylated peptide synthesis, such as prolonged coupling times and the potential for side reactions. acs.org

Novel resin matrices: The use of advanced resin matrices, like ChemMatrix®, can enhance solvation and reduce steric hindrance, which is particularly beneficial for synthesizing long or hydrophobic N-methylated peptides. mdpi.com

Microwave-assisted synthesis: The application of microwave irradiation has been shown to significantly accelerate coupling and deprotection steps in SPPS, which can be particularly advantageous for the sterically hindered couplings of N-methylated amino acids. acs.org

Chemoenzymatic strategies: A novel chemoenzymatic approach involves conjugating peptides to the catalytic scaffold of a borosin-type methyltransferase, enabling backbone N-methylation. nih.gov While still in development, this method holds promise for the large-scale production of N-methylated peptide libraries. nih.gov

Applications in the Synthesis of Complex Macrocyclic Peptides and Engineered Proteins

The incorporation of this compound into peptide chains is a key strategy for the synthesis of complex macrocyclic peptides. tandfonline.com N-methylation can induce specific conformations, such as β-turns, which are crucial for pre-organizing the linear peptide for efficient cyclization. rsc.org This conformational constraint can also enhance the metabolic stability and cell permeability of the resulting cyclic peptide. pnas.orgtandfonline.com

The synthesis of these complex structures often relies on a combination of solid-phase peptide synthesis (SPPS) for the linear precursor and a subsequent solution-phase cyclization step. nih.gov Various cyclization strategies are employed, including head-to-tail ligation using coupling reagents and native chemical ligation (NCL) and related methods. rsc.orgfrontiersin.org

In the realm of protein engineering, the site-specific incorporation of N-methylated amino acids can be used to enhance the properties of proteins, such as their stability and activity. creative-peptides.com Automated peptide synthesizers facilitate the production of specific peptide fragments containing N-methyl-D-methionine, which can then be used in the construction of modified or recombinant proteins. creative-peptides.com

Integration of this compound in DNA-Encoded Chemical Library (DEL) Synthesis for N-Methylated Peptide Libraries

DNA-Encoded Chemical Libraries (DELs) have emerged as a powerful technology for the discovery of novel drug candidates, offering the ability to synthesize and screen vast numbers of compounds. delivertherapeutics.comacs.org The integration of peptide chemistry, particularly the use of non-canonical amino acids like N-methyl-D-methionine, into DEL technology is a rapidly advancing frontier. delivertherapeutics.com

The development of DNA-compatible reaction conditions is a critical challenge in this area. acs.org Researchers have been working on establishing robust, substrate-tolerant amide coupling conditions that are compatible with the delicate nature of the DNA tag. delivertherapeutics.comresearchgate.net Reagents like DMTMM and HATU have shown promise for on-DNA peptide synthesis. delivertherapeutics.comacs.org

The synthesis of DELs containing N-methylated peptides requires protecting group strategies that are orthogonal to the DNA tag. delivertherapeutics.com The Fmoc group, which is central to this compound, is compatible with many DEL synthesis workflows. delivertherapeutics.com The development of these methodologies will enable the creation of large and diverse libraries of N-methylated peptides, significantly expanding the chemical space available for drug discovery. acs.org

Q & A

Basic Research Questions

Q. What are the recommended methods for purifying Fmoc-N-Me-D-Met-OH, and how do solvent choices impact yield?

- Purification typically involves reverse-phase HPLC or flash chromatography using gradients of acetonitrile/water with 0.1% trifluoroacetic acid (TFA) to improve resolution . Solubility in organic solvents like DMSO or DMF (10 mM in DMSO) is critical for consistent column performance . Lower-polarity solvents (e.g., dichloromethane) may precipitate the compound, reducing recovery rates .

Q. How should researchers handle and store this compound to prevent degradation?

- Store at –20°C to –80°C under inert gas (argon or nitrogen) to minimize oxidation of the methionine side chain . For short-term use, dissolve in anhydrous DMSO (10 mM) and aliquot to avoid freeze-thaw cycles, which can induce hydrolysis . Always use desiccants in storage vials to mitigate moisture absorption .

Q. What analytical techniques are most effective for characterizing this compound?

- HPLC : Use C18 columns with UV detection at 265 nm (Fmoc absorption) to assess purity (>98% required for peptide synthesis) .

- Mass spectrometry : ESI-MS or MALDI-TOF confirms molecular weight (theoretical ~387.45 g/mol) .

- NMR : ¹H/¹³C NMR in deuterated DMSO resolves stereochemical integrity and N-methylation .

Advanced Research Questions

Q. How can racemization during solid-phase peptide synthesis (SPPS) involving this compound be minimized?

- Racemization occurs under basic conditions (e.g., piperidine deprotection). Use low-temperature (0–4°C) coupling steps and replace harsh bases with milder alternatives (e.g., 20% 4-methylpiperidine in DMF) . Monitor enantiomeric purity via chiral HPLC with a Crownpak CR(+) column .

Q. What strategies prevent oxidation of the methionine side chain during prolonged SPPS protocols?

- Replace TFA (which can oxidize methionine) with alternative cleavage cocktails like TIPS/H2O/TFA (95:2.5:2.5) . For sensitive applications, substitute methionine with oxidation-resistant analogs (e.g., norleucine) or use scavengers (e.g., EDT) during cleavage .

Q. How does the N-methylation of D-methionine influence peptide conformation and stability?

- N-methylation reduces backbone hydrogen bonding, promoting β-turn or helical conformations in peptides. Characterize via circular dichroism (CD) spectroscopy and compare with non-methylated analogs . Stability assays (e.g., serum incubation) show increased resistance to enzymatic degradation .

Q. What are the challenges in synthesizing this compound-containing cyclic peptides?

- The steric bulk of N-methylation complicates cyclization. Optimize using high-dilution conditions (0.01–0.1 mM) and coupling agents like HATU/DIPEA for efficient macrocyclization . Monitor reaction progress via LC-MS to detect oligomerization side products .

Data Contradictions and Resolution

- Solubility discrepancies : reports solubility in DMSO (10 mM), while notes limited solubility in aqueous buffers. Resolution: Pre-dissolve in DMSO before diluting in buffer (≤5% DMSO final) to avoid precipitation .

- Deprotection efficiency : recommends piperidine for Fmoc removal, but suggests 4-methylpiperidine for N-methylated residues. Resolution: Use kinetic studies (UV monitoring at 301 nm) to determine optimal deprotection times .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。